molecular formula C16H16FN3O3S B565714 Ulifloxacin-d8 CAS No. 1246820-95-0

Ulifloxacin-d8

Cat. No.: B565714
CAS No.: 1246820-95-0
M. Wt: 357.429
InChI Key: SUXQDLLXIBLQHW-UDCOFZOWSA-N
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Description

Structural Characterization of this compound

The molecular structure of this compound maintains the core thiazeto-quinoline framework characteristic of its parent compound while incorporating eight deuterium atoms strategically positioned within the piperazine ring system. The compound exhibits the molecular formula C₁₆H₈D₈FN₃O₃S, reflecting the replacement of hydrogen atoms with deuterium isotopes. This substitution pattern preserves the essential pharmacophoric features responsible for the antibacterial activity while introducing the isotopic signature necessary for analytical differentiation.

The three-dimensional conformation of this compound closely mirrors that of ulifloxacin, with the deuterium substitutions occurring at positions that do not significantly alter the overall molecular geometry. The fluorine atom at position 6 of the quinoline ring system remains unchanged, as does the carboxylic acid functionality at position 3, both of which are crucial for the compound's interaction with bacterial DNA gyrase and topoisomerase IV enzymes. The methyl group attached to the thiazeto ring system also remains unmodified, preserving the stereochemical environment that contributes to the compound's biological activity.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C₁₆H₈D₈FN₃O₃S
Molecular Weight 357.43 g/mol
Chemical Abstracts Service Number 1246820-95-0
International Union of Pure and Applied Chemistry Name 6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-thiazeto[3,2-a]quinoline-3-carboxylic acid
InChI Key SUXQDLLXIBLQHW-UDCOFZOWSA-N
Deuteration Sites 8 positions on piperazine ring
Appearance Off-white to light yellow solid

The deuterium incorporation follows a specific pattern that targets the methylene carbon atoms of the piperazine ring, creating 2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl substitution. This labeling strategy ensures maximum isotopic enrichment while avoiding positions that might significantly alter the compound's pharmacological properties. The resulting structure maintains the planarity of the quinoline system and preserves the spatial arrangement of functional groups essential for target binding.

Spectroscopic analysis reveals that the deuterium substitution introduces characteristic shifts in nuclear magnetic resonance spectra, providing additional analytical markers for compound identification and quantification. The mass spectrometric behavior of this compound shows the expected eight-dalton mass increase compared to the parent compound, enabling precise differentiation during liquid chromatography-tandem mass spectrometry analysis.

Isotopic Labeling Strategy: Rationale for Deuterium Incorporation

The selection of deuterium as the isotopic label for this compound reflects several important considerations in pharmaceutical research methodology. Deuterium, being a stable isotope of hydrogen, provides several advantages over radioactive tracers, including indefinite stability, absence of safety concerns related to radioactive decay, and compatibility with standard analytical instrumentation. The isotope effect introduced by deuterium substitution is generally minimal for most chemical and biological processes, ensuring that the labeled compound behaves similarly to the parent molecule in biological systems.

The strategic placement of deuterium atoms in the piperazine ring represents a carefully considered approach to isotopic labeling. This region of the molecule was selected because it does not participate directly in the pharmacophoric interactions responsible for antibacterial activity, yet it provides sufficient mass shift for analytical detection. The choice to incorporate eight deuterium atoms ensures a substantial mass difference that can be reliably detected by mass spectrometry while maintaining the compound's solubility and stability characteristics.

Research in deuterium labeling has demonstrated that such modifications can sometimes lead to improved pharmacokinetic properties, including enhanced metabolic stability and altered clearance pathways. However, in the case of this compound, the primary objective is analytical rather than therapeutic enhancement. The deuterium atoms serve as passive markers that allow researchers to trace the compound's fate in biological systems without significantly altering its fundamental properties.

Table 2: Deuterium Labeling Specifications for this compound

Labeling Parameter Specification Scientific Rationale
Number of Deuterium Atoms 8 Provides sufficient mass shift for analytical detection
Labeling Pattern 2,2,3,3,5,5,6,6-octadeuterio Targets non-pharmacophoric region
Target Ring System Piperazine Minimizes impact on biological activity
Mass Increase 8.064 daltons Enables clear separation in mass spectrometry
Isotopic Purity >95% deuterium incorporation Ensures analytical reliability
Chemical Stability Equivalent to parent compound Maintains research utility

The synthesis of this compound typically involves deuteration processes applied to precursor molecules during the construction of the fluoroquinolone framework. This approach ensures high isotopic incorporation efficiency and minimizes the potential for scrambling of deuterium labels during subsequent chemical transformations. The resulting product exhibits high chemical purity and isotopic integrity, making it suitable for use as an internal standard in quantitative analytical methods.

The deuterium kinetic isotope effect, while generally small for carbon-deuterium bonds, can provide additional insights into metabolic pathways when this compound is used in metabolism studies. Researchers can exploit these subtle differences to gain deeper understanding of the enzymatic processes involved in ulifloxacin biotransformation, particularly those involving the piperazine moiety.

Role in Modern Pharmacological Research

This compound has established itself as an indispensable tool in contemporary pharmaceutical research, particularly in the field of bioanalytical chemistry and pharmacokinetic studies. The compound serves primarily as an internal standard in liquid chromatography-tandem mass spectrometry methods designed to quantify ulifloxacin concentrations in biological matrices such as plasma, urine, and tissue homogenates. This application is critical for understanding the absorption, distribution, metabolism, and excretion characteristics of prulifloxacin and its active metabolite.

The use of deuterated internal standards has become the gold standard in quantitative bioanalysis due to their ability to compensate for matrix effects and analytical variability. This compound co-elutes with ulifloxacin during chromatographic separation while providing a distinct mass spectrometric signature, enabling accurate quantification even in complex biological matrices. This approach significantly improves the precision and accuracy of analytical methods, meeting the stringent requirements established by regulatory agencies for bioanalytical method validation.

Research applications of this compound extend beyond routine pharmacokinetic studies to include investigation of drug-drug interactions, metabolic pathway elucidation, and protein binding studies. The compound enables researchers to distinguish between administered drug and endogenous compounds that might interfere with analytical detection, providing cleaner and more reliable data. This capability is particularly valuable when studying drug metabolism, where multiple structurally related metabolites may be present in biological samples.

Table 3: Research Applications of this compound

Application Area Specific Use Research Benefit Reference
Bioanalytical Method Development Internal standard for liquid chromatography-tandem mass spectrometry Improved accuracy and precision in quantification
Pharmacokinetic Studies Tracer for absorption, distribution, metabolism, excretion studies Enhanced understanding of drug disposition
Metabolic Pathway Investigation Isotopic marker for metabolite identification Detailed mapping of biotransformation routes
Drug-Drug Interaction Studies Reference standard for interaction assessment Reliable detection of pharmacokinetic changes
Method Validation Quality control standard Regulatory compliance for analytical methods
Protein Binding Research Tracer for binding affinity studies Accurate determination of free drug concentrations

The analytical methodology enabled by this compound supports regulatory submissions for new drug applications by providing the robust pharmacokinetic data required by agencies such as the Food and Drug Administration and European Medicines Agency. The compound's role in method validation ensures that analytical procedures meet international guidelines for bioanalytical method validation, including accuracy, precision, selectivity, and stability requirements.

Contemporary pharmaceutical research increasingly relies on isotopically labeled compounds like this compound to address complex questions about drug behavior in biological systems. The compound enables researchers to conduct sophisticated studies of drug metabolism that would be impossible using conventional analytical approaches. For example, researchers can use this compound to investigate the contribution of specific metabolic pathways to overall drug clearance, or to study the impact of genetic polymorphisms on drug metabolism rates.

The integration of this compound into modern analytical workflows represents a broader trend toward more sophisticated and precise pharmaceutical research methodologies. As drug development becomes increasingly complex and regulatory requirements more stringent, tools like this compound provide the analytical foundation necessary to support evidence-based decision making throughout the drug development process.

Properties

CAS No.

1246820-95-0

Molecular Formula

C16H16FN3O3S

Molecular Weight

357.429

IUPAC Name

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI Key

SUXQDLLXIBLQHW-UDCOFZOWSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Synonyms

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  AF 3013;  NAD 394;  NM 394;  _x000B_

Origin of Product

United States

Preparation Methods

Deuteration of Thiazeto Precursor

The synthesis of this compound begins with the preparation of a deuterated thiazeto precursor, which forms the core quinoline scaffold. The ethylthio group (-S-CH2CH3) in the parent compound is a primary target for deuteration, as replacing its hydrogens with deuterium contributes four of the eight required deuterium atoms. This is achieved using deuterated ethylidene bromide (CD2BrCD2Br) during the formation of the thiazeto ring.

Reaction Conditions:

  • Deuterated Reagent: CD2BrCD2Br replaces ethylidene bromide in the thiazeto ring synthesis.

  • Solvent System: Dimethylformamide (DMF) or deuterated dimethylacetamide (DMAC-d6) ensures minimal proton exchange.

  • Temperature: Reactions are conducted at 0–5°C to prevent isotopic scrambling.

The resulting deuterated thiazeto intermediate (compound IX-d4) contains a fully deuterated ethylthio group (-S-CD2CD3), which is retained throughout subsequent synthetic steps.

Condensation with Deuterated Piperazine

The deuterated thiazeto intermediate is condensed with piperazine to form ulifloxacin ethyl ester-d8. Piperazine’s amine hydrogens are replaced with deuterium using piperazine-d8 (N,N'-dideutero-piperazine), introducing two additional deuterium atoms into the molecule.

Key Steps:

  • Deuterated Piperazine Preparation: Piperazine-d8 is synthesized via catalytic exchange in D2O under reflux, achieving >98% deuteration at the amine positions.

  • Condensation Reaction: The thiazeto precursor reacts with piperazine-d8 in deuterated DMF at 40–50°C for 24 hours.

  • Precipitation: The product (ulifloxacin ethyl ester-d8) is isolated by cooling the reaction mixture and filtering the precipitate.

This step ensures the incorporation of deuterium into the piperazine ring, critical for maintaining isotopic consistency in the final product.

Hydrolysis in Deuterated Media

The ethyl ester group of ulifloxacin ethyl ester-d8 is hydrolyzed to yield this compound. Hydrolysis in deuterium oxide (D2O) with sodium deuteroxide (NaOD) replaces the ester’s oxygen-bound hydrogen with deuterium, finalizing the deuteration process.

Optimized Hydrolysis Parameters:

ParameterCondition
SolventD2O:CD3OD (3:1 v/v)
Base1M NaOD
Temperature60°C, 8 hours
Yield85–90% (HPLC purity >99%)

This step introduces the remaining two deuterium atoms at the carboxylic acid positions, completing the synthesis of this compound.

Post-Synthetic Deuteration and Purification

Chromatographic Purification

Final purification uses reversed-phase HPLC with deuterated solvents (e.g., CD3CN/D2O) to remove non-deuterated impurities. Critical parameters include:

ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase30% CD3CN in D2O (0.1% TFA-d1)
Flow Rate1.0 mL/min
DetectionUV at 278 nm

This step ensures >99.5% isotopic purity, as verified by high-resolution mass spectrometry (HRMS).

Analytical Characterization

Mass Spectrometry

HRMS analysis confirms the incorporation of eight deuterium atoms, with a molecular ion peak at m/z 358.43 ([M+H]+). Isotopic distribution patterns match theoretical predictions for C16H8D8FN3O3S.

Nuclear Magnetic Resonance

1H NMR (600 MHz, DMSO-d6) reveals the absence of proton signals in the ethylthio (-S-CD2CD3) and piperazine regions, confirming deuteration. 13C NMR corroborates structural integrity, with shifts consistent with deuterium substitution.

Industrial-Scale Considerations

Cost Optimization

Deuterated reagents (e.g., CD2BrCD2Br, piperazine-d8) account for 70% of production costs. Strategies to reduce expenses include:

  • In-House Deuteration: Catalytic H/D exchange using D2O and platinum catalysts.

  • Solvent Recycling: Recovery of deuterated DMF via distillation.

Regulatory Compliance

This compound must meet ICH Q3D guidelines for elemental impurities and residual solvents. Batch testing includes:

  • Heavy Metals: <10 ppm (ICP-MS).

  • Residual DMF: <500 ppm (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: Ulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

Ulifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibits moderate activity against Staphylococcus aureus and Enterobacteriaceae, while showing limited effectiveness against Streptococcus pneumoniae and Enterococcus spp. . The pharmacokinetics of ulifloxacin, including its metabolism from prulifloxacin, have been studied extensively. After administration of prulifloxacin, ulifloxacin reaches peak plasma concentrations within one hour and has a half-life ranging from 10.6 to 12.1 hours .

High-Performance Liquid Chromatography (HPLC)

A significant application of Ulifloxacin-d8 is in the development of analytical methods to quantify ulifloxacin in biological samples. A specific HPLC-DAD method has been established for the direct determination of prulifloxacin and its active metabolite, ulifloxacin, in human plasma. This method utilizes solid-phase extraction followed by HPLC with a high-resolution column, achieving a limit of quantification of 1 µg/mL . Such techniques are crucial for stability studies and pharmacokinetic evaluations.

Parameter Value
Limit of Quantification1 µg/mL
Calibration RangeUp to 25 µg/mL
Detection Wavelength278 nm

Stability Studies

Research indicates that the stability profile of ulifloxacin in plasma varies with storage conditions. Stability studies have shown that ulifloxacin remains stable at different temperatures, which is essential for accurate pharmacokinetic assessments . Understanding the stability helps in determining appropriate storage conditions for clinical samples.

Microbial Resistance Studies

This compound has also been applied in studies investigating microbial resistance mechanisms. Recent findings indicate that higher usage rates of fluoroquinolones correlate with increased prevalence of resistance genes in bacterial populations. This highlights the importance of monitoring antibiotic levels in wastewater and their impact on resistance patterns .

Case Studies

  • Efficacy in Treating Infections : Clinical studies have demonstrated that ulifloxacin is effective in treating uncomplicated urinary tract infections and community-acquired respiratory tract infections. The efficacy is comparable to other fluoroquinolones like ciprofloxacin .
  • Pharmacokinetic Profiles : A study involving patients with varying renal functions assessed the pharmacokinetic profiles of ulifloxacin after standard dosing regimens. Results indicated that dosage adjustments may be necessary for patients with impaired renal function to achieve optimal therapeutic outcomes .

Mechanism of Action

The mechanism of action of Ulifloxacin-d8 is similar to that of Ulifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death . The incorporation of deuterium atoms does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Parent Drug (CAS) Deuterium Atoms Primary Application Availability ()
This compound Ulifloxacin (112984-60-8) 8 LC-MS/MS internal standard 5 mg, 50 mg
Tauroursodiol-d4 Tauroursodiol (128-13-2) 4 Bile acid metabolism studies Not listed
Ursodeoxycholic Acid-d5 Ursodeoxycholic Acid (93701-18-9) 5 Choleretic agent quantification Not listed
Udenafil-d7 Udenafil (268203-93-6) 7 PDE5 inhibitor pharmacokinetics Not listed
Vortioxetine-d8 Vortioxetine (N/A) 8 Antidepressant metabolite analysis 1 mg, 10 mg

Key Differentiators

Deuterium Substitution: this compound incorporates eight deuterium atoms, offering a significant mass shift (Δm/z = +8) for unambiguous detection in MS. This is advantageous compared to compounds with fewer deuterium atoms (e.g., Tauroursodiol-d4, Δm/z = +4), which may risk isotopic overlap with endogenous metabolites . However, higher deuterium content increases synthetic complexity and cost, as seen in this compound versus Udenafil-d7 (7 deuterium atoms).

Pharmacological Class: this compound is specific to fluoroquinolones, which target bacterial DNA gyrase. In contrast, Udenafil-d7 is used for PDE5 inhibitors, and Vortioxetine-d8 applies to antidepressants. This specificity ensures accuracy in targeted therapeutic drug monitoring .

Analytical Performance: Compounds like Vortioxetine-d8 and this compound demonstrate similar utility as internal standards but differ in parent drug stability. Fluoroquinolones like Ulifloxacin require deuterated standards to account for pH-dependent degradation in biological matrices .

Limitations and Considerations

  • Synthetic Challenges: The synthesis of this compound requires specialized isotopic labeling techniques, which may limit accessibility compared to non-deuterated impurities.
  • CAS Number Discrepancies: Some entries in public databases (e.g., Glycoursodeoxycholic Acid-d5) list the same CAS number as their non-deuterated counterparts, necessitating careful verification .

Biological Activity

Ulifloxacin-d8 is a deuterated derivative of ulifloxacin, a fluoroquinolone antibiotic that exhibits broad-spectrum antimicrobial activity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and clinical implications, supported by relevant case studies and research findings.

Overview of Ulifloxacin

Ulifloxacin is an active metabolite of prulifloxacin, which is a prodrug designed for improved bioavailability and efficacy against various bacterial pathogens. It is primarily used to treat infections caused by Gram-negative bacteria, including those responsible for urinary tract infections (UTIs) and gastroenteritis. The pharmacokinetics of ulifloxacin reveal that it achieves peak plasma concentrations within one hour post-administration and has a half-life ranging from 10.6 to 12.1 hours, making it suitable for once-daily dosing .

Ulifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This inhibition leads to the cessation of bacterial growth and ultimately results in cell death. The compound's mechanism is consistent with other fluoroquinolones, but its unique structure contributes to its enhanced potency against certain pathogens .

Antimicrobial Spectrum

Ulifloxacin demonstrates significant activity against a variety of pathogens. The following table summarizes its minimum inhibitory concentrations (MICs) against key bacterial strains:

Pathogen MIC (μg/mL) Susceptibility (%)
Escherichia coli≤0.00897.0
Salmonella spp.≤0.00898.0
Shigella spp.≤0.008100
Yersinia spp.≤0.03100
Vibrio spp.0.03≥98.0
Aeromonas spp.0.00498.0
Plesiomonas shigelloides0.004100

These results indicate that ulifloxacin is highly effective against commonly encountered Gram-negative bacteria associated with gastrointestinal and urinary infections .

Clinical Case Studies

Case Study 1: Treatment of UTI

A clinical case involved a 48-year-old female patient with a community-acquired UTI who had previously experienced adverse reactions to other antibiotics like penicillin and sulfa drugs. Ulifloxacin was chosen due to its effectiveness against resistant strains and its favorable pharmacokinetic profile. The patient responded well to a three-day course of ulifloxacin therapy, demonstrating its utility in treating complicated UTIs .

Case Study 2: Gastroenteritis

In another case study assessing the efficacy of ulifloxacin in treating infectious diarrhea caused by enteric pathogens, patients receiving ulifloxacin showed significant improvement in symptoms within 48 hours compared to those on standard therapies. This highlights ulifloxacin's rapid action against gastrointestinal pathogens .

Research Findings

Recent studies have shown that ulifloxacin exhibits comparable or superior antimicrobial activity compared to other fluoroquinolones like ciprofloxacin and levofloxacin. In vitro studies indicated that ulifloxacin's MIC values are consistently lower than those of its counterparts, suggesting it may be more effective in clinical settings . Additionally, resistance patterns observed in clinical isolates indicate that while some strains show elevated MICs for ulifloxacin, the overall susceptibility remains high across various bacterial species.

Q & A

Q. What are the validated synthesis routes for Ulifloxacin-d8, and how can researchers confirm isotopic purity?

this compound synthesis typically involves deuterium exchange or incorporation during precursor synthesis. To confirm isotopic purity, researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the mass shift (e.g., +8 Da) should align with theoretical values, and isotopic patterns must show ≥98% deuterium incorporation. NMR analysis (e.g., 2^2H-NMR or 1^1H-NMR with deuterium depletion) can verify the absence of protio impurities. Ensure full experimental details, including solvent systems and reaction conditions, are documented for reproducibility .

Q. How should this compound be characterized for use as an internal standard in pharmacokinetic studies?

Characterization requires:

  • Chromatographic validation : Assess retention time consistency under varying HPLC/UPLC conditions (e.g., C18 columns, acetonitrile/water gradients).
  • Ionization efficiency : Compare signal intensity with non-deuterated Ulifloxacin using ESI-MS in positive/negative modes.
  • Matrix effects : Test in biological matrices (plasma, urine) to ensure no ion suppression/enhancement. Data should be tabulated with retention times, peak areas, and coefficients of variation (CV <5%) across triplicate runs .

Q. What are the best practices for storing this compound to ensure stability in long-term studies?

Store in amber vials at −80°C under inert gas (argon/nitrogen) to prevent deuterium loss and oxidation. Conduct stability tests every 6 months using LC-MS to monitor degradation products (e.g., protio analogs). Include data on freeze-thaw cycles (≤3 cycles recommended) and short-term room-temperature stability (<24 hours) in the supporting information .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium retention data between this compound batches?

Contradictions often arise from variations in synthesis protocols or storage conditions. To address this:

  • Batch comparison : Perform HRMS and NMR on all batches to identify deviations in deuteration sites.
  • Methodological audit : Replicate synthesis steps with controlled variables (e.g., reaction time, temperature).
  • Statistical analysis : Use ANOVA to compare isotopic purity across batches; significant differences (p <0.05) indicate protocol flaws. Document findings in a "Data Contradictions" subsection, referencing batch-specific metadata .

Q. What experimental designs are optimal for studying isotopic effects of this compound in metabolic pathways?

Use a dual-isotope tracer approach:

  • In vitro systems : Incubate this compound with liver microsomes and compare metabolite profiles (via LC-HRMS) to non-deuterated controls.
  • Kinetic isotope effects (KIE) : Calculate kH/kDk_{\text{H}}/k_{\text{D}} ratios for metabolic steps (e.g., CYP450-mediated oxidation).
  • Control groups : Include deuterated solvents and matrix blanks to isolate isotopic effects. Tabulate KIE values and metabolite half-lives, ensuring statistical power (n ≥6) .

Q. How can researchers ensure reproducibility of this compound quantification in multi-center studies?

Adopt a harmonized protocol:

  • Standard operating procedures (SOPs) : Detail LC-MS parameters, calibration curves (1–1000 ng/mL), and quality control (QC) samples.
  • Inter-laboratory validation : Share aliquots of this compound and blinded samples across centers; assess inter-lab CV (<10%).
  • Data sharing : Use public repositories (e.g., Zenodo) to upload raw MS files and metadata, adhering to FAIR principles. Reference the "Materials and Methods" section for cross-validation steps .

Q. What strategies mitigate deuterium/hydrogen exchange in this compound during in vivo studies?

To minimize exchange:

  • Sample collection : Acidify biological samples immediately (pH 2–3) to stabilize deuterium.
  • Low-temperature processing : Centrifuge and store samples at 4°C within 1 hour of collection.
  • Analytical validation : Spike deuterated internal standards post-extraction to correct for in-source exchange. Include recovery rates (%) and exchange thresholds in supplementary tables .

Methodological Guidance

  • Data Presentation : Use line graphs for kinetic data (e.g., metabolic half-life) and heatmaps for isotopic distribution. Avoid redundant table entries; instead, highlight statistically significant trends (p-values, confidence intervals) .
  • Conflict Resolution : When results contradict prior studies, conduct a sensitivity analysis (e.g., varying LC-MS parameters) and discuss limitations (e.g., matrix effects) in the "Discussion" section .
  • Ethical Reporting : Disclose all synthesis modifications and batch-specific anomalies, even if deemed minor, to uphold transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.